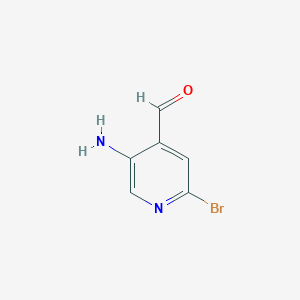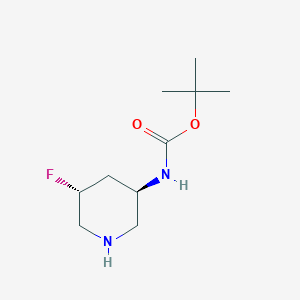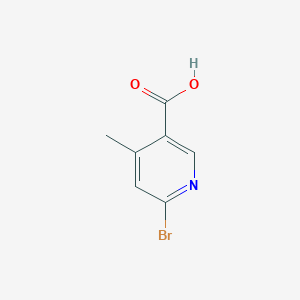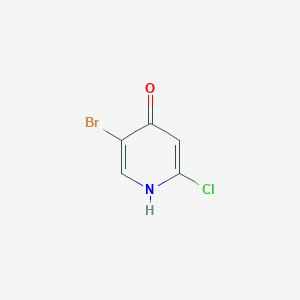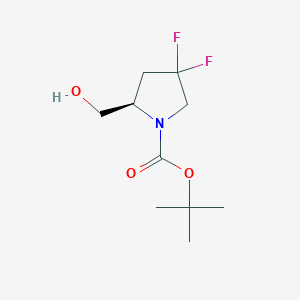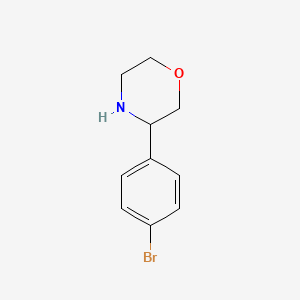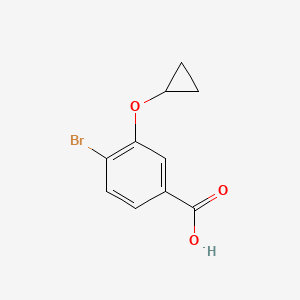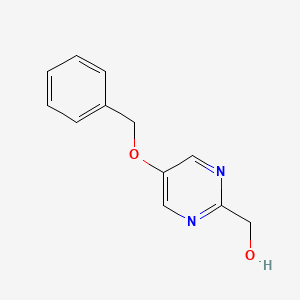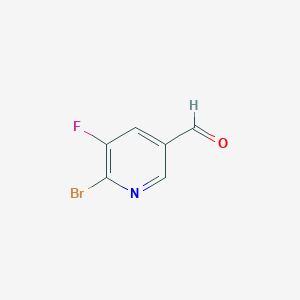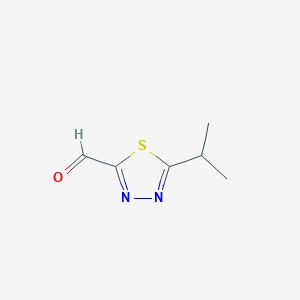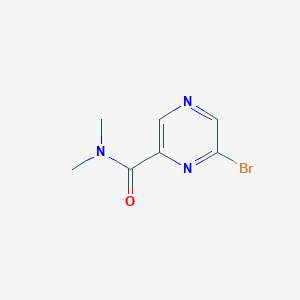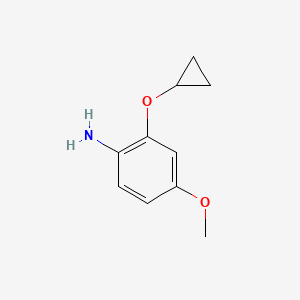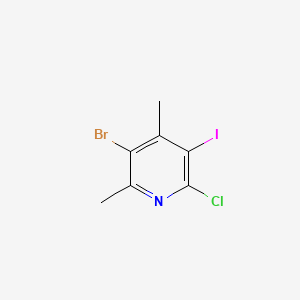
3-Bromo-6-chloro-5-iodo-2,4-dimethylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-6-chloro-5-iodo-2,4-dimethylpyridine: is a halogenated pyridine derivative with the molecular formula C7H6BrClIN and a molecular weight of 346.39 g/mol . This compound is characterized by the presence of three different halogen atoms (bromine, chlorine, and iodine) and two methyl groups attached to the pyridine ring, making it a unique and versatile molecule in organic synthesis and various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-chloro-5-iodo-2,4-dimethylpyridine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method involves the halogenation of 2,4-dimethylpyridine using appropriate halogenating agents such as bromine, chlorine, and iodine under controlled conditions. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form for various applications .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-6-chloro-5-iodo-2,4-dimethylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The methyl groups and halogen atoms can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids under mild conditions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidizing methyl groups.
Major Products Formed:
Substitution Products: Various substituted pyridine derivatives.
Coupling Products: Biaryl compounds and other complex organic molecules.
Oxidation Products: Carboxylic acids and other oxidized derivatives.
Scientific Research Applications
Chemistry: 3-Bromo-6-chloro-5-iodo-2,4-dimethylpyridine is used as a building block in organic synthesis for the preparation of complex molecules and pharmaceuticals .
Biology and Medicine: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties .
Industry: It is utilized in the development of advanced materials, agrochemicals, and dyes .
Mechanism of Action
The mechanism of action of 3-Bromo-6-chloro-5-iodo-2,4-dimethylpyridine involves its interaction with specific molecular targets, such as enzymes and receptors, leading to various biological effects. The halogen atoms and methyl groups play a crucial role in modulating the compound’s reactivity and binding affinity to these targets . The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
- 3-Bromo-6-chloro-2,4-dimethylpyridine
- 3-Bromo-5-iodo-2,4-dimethylpyridine
- 6-Chloro-5-iodo-2,4-dimethylpyridine
Uniqueness: 3-Bromo-6-chloro-5-iodo-2,4-dimethylpyridine is unique due to the presence of three different halogen atoms, which provides distinct reactivity and versatility in chemical reactions compared to its analogs .
Properties
IUPAC Name |
5-bromo-2-chloro-3-iodo-4,6-dimethylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClIN/c1-3-5(8)4(2)11-7(9)6(3)10/h1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNFCWXDGTPZDRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1I)Cl)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClIN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]acetic acid](/img/structure/B1378975.png)
